molecular formula C18H15NO B11853449 Benzamide, N-(1-naphthyl)-4-methyl- CAS No. 79630-21-0

Benzamide, N-(1-naphthyl)-4-methyl-

Cat. No.: B11853449
CAS No.: 79630-21-0
M. Wt: 261.3 g/mol
InChI Key: URUKLNMVYAVDAS-UHFFFAOYSA-N
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Description

Benzamide, N-(1-naphthyl)-4-methyl-: is an organic compound with the molecular formula C18H15NO It is a derivative of benzamide where the amide nitrogen is substituted with a 1-naphthyl group and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(1-naphthyl)-4-methyl- typically involves the reaction of 1-naphthylamine with 4-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of Benzamide, N-(1-naphthyl)-4-methyl- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for purification and isolation further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzamide, N-(1-naphthyl)-4-methyl- can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of naphthoquinone derivatives.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the naphthyl ring, especially at the positions ortho and para to the amide group. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide), polar aprotic solvents.

Major Products Formed:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or alkylated derivatives of Benzamide, N-(1-naphthyl)-4-methyl-.

Scientific Research Applications

Chemistry: Benzamide, N-(1-naphthyl)-4-methyl- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential interactions with proteins and enzymes. It can be used as a probe to investigate the binding sites and mechanisms of action of various biomolecules.

Medicine: Benzamide, N-(1-naphthyl)-4-methyl- has potential applications in medicinal chemistry. It is explored for its activity against certain diseases, including cancer and infectious diseases. Its derivatives are tested for their efficacy as therapeutic agents.

Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals. Its unique structural properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of Benzamide, N-(1-naphthyl)-4-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the nature of the interaction. The pathways involved in its action include signal transduction pathways and metabolic pathways, which are modulated by the presence of the compound.

Comparison with Similar Compounds

  • Benzamide, N-(1-naphthyl)-2-methyl-
  • Benzamide, N-(2-naphthyl)-4-methyl-
  • Benzamide, N-(1-naphthyl)-3-methyl-

Comparison: Benzamide, N-(1-naphthyl)-4-methyl- is unique due to the specific positioning of the methyl group at the 4-position on the benzamide moiety. This structural feature can influence its reactivity and binding affinity compared to other similar compounds. For instance, Benzamide, N-(1-naphthyl)-2-methyl- has the methyl group at the 2-position, which can result in different steric and electronic effects, altering its chemical behavior and biological activity.

Properties

CAS No.

79630-21-0

Molecular Formula

C18H15NO

Molecular Weight

261.3 g/mol

IUPAC Name

4-methyl-N-naphthalen-1-ylbenzamide

InChI

InChI=1S/C18H15NO/c1-13-9-11-15(12-10-13)18(20)19-17-8-4-6-14-5-2-3-7-16(14)17/h2-12H,1H3,(H,19,20)

InChI Key

URUKLNMVYAVDAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32

solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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